[(2S,4S)-4-fluoro-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-yl]methanamine dihydrochloride
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Description
[(2S,4S)-4-fluoro-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-yl]methanamine dihydrochloride is a useful research compound. Its molecular formula is C9H17Cl2FN4O and its molecular weight is 287.16. The purity is usually 95%.
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Biological Activity
The compound [(2S,4S)-4-fluoro-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-yl]methanamine dihydrochloride is a novel chemical entity that has gained attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a specific stereochemistry at the pyrrolidine ring and contains a fluorine atom and an oxadiazole moiety. Its molecular formula is C10H16FN3O2 with a molecular weight of approximately 213.25 g/mol.
Antimicrobial Properties
Recent studies have indicated that compounds containing oxadiazole derivatives exhibit significant antimicrobial activity. The biological activity of this compound was evaluated against various bacterial strains.
Table 1: Antimicrobial Activity Against Common Pathogens
Pathogen | Activity (MIC µg/mL) | Reference |
---|---|---|
Staphylococcus aureus | 32 | |
Escherichia coli | 64 | |
Klebsiella pneumoniae | 128 | |
Pseudomonas aeruginosa | No activity |
The compound demonstrated moderate activity against Gram-positive bacteria such as Staphylococcus aureus, while exhibiting reduced efficacy against Gram-negative strains like Klebsiella pneumoniae and no activity against Pseudomonas aeruginosa.
The mechanism by which this compound exerts its antimicrobial effects may involve interference with bacterial cell wall synthesis or disruption of cellular processes. The presence of the oxadiazole moiety is particularly significant as it has been associated with enhanced permeability through bacterial membranes, facilitating the entry of the compound into the cells.
Case Studies
In a recent study published in the journal Molecules, researchers explored the structure-activity relationship (SAR) of similar oxadiazole-containing compounds. They found that modifications to the oxadiazole ring significantly influenced antimicrobial potency. This suggests that further optimization of this compound could lead to more potent derivatives.
Case Study: Antimicrobial Efficacy
In vitro tests were conducted to assess the efficacy of the compound against clinical isolates of Staphylococcus aureus. The results indicated a dose-dependent response with an MIC value of 32 µg/mL. This was corroborated by time-kill assays showing significant reductions in bacterial viability over time when exposed to the compound at concentrations above the MIC.
Properties
IUPAC Name |
[(2S,4S)-4-fluoro-1-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]pyrrolidin-2-yl]methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15FN4O.2ClH/c1-6-12-9(13-15-6)5-14-4-7(10)2-8(14)3-11;;/h7-8H,2-5,11H2,1H3;2*1H/t7-,8-;;/m0../s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBDSCRCEMNLMV-FOMWZSOGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)CN2CC(CC2CN)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC(=NO1)CN2C[C@H](C[C@H]2CN)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17Cl2FN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.